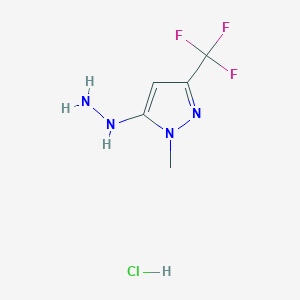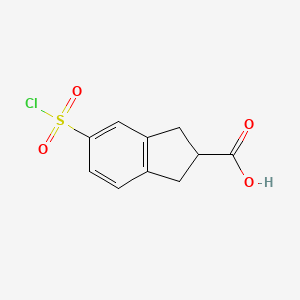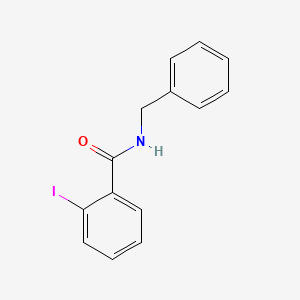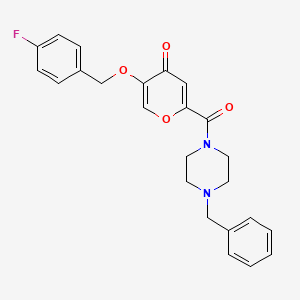![molecular formula C11H11ClF2O B2767887 [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 1431983-73-1](/img/structure/B2767887.png)
[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol” is a chemical compound with the CAS Number: 1431983-73-1 . It has a molecular weight of 232.66 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClF2O/c12-9-3-1-8(2-4-9)10(7-15)5-11(13,14)6-10/h1-4,15H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
In the realm of organic synthesis, research on molecules related to "[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol" involves exploring novel synthetic pathways and catalytic processes. For instance, the study by Sarki et al. (2021) highlights the use of methanol as both a hydrogen source and a C1 synthon in selective N-methylation of amines using RuCl3.xH2O as a catalyst. This process underscores the utility of methanol, a molecule structurally related to the compound of interest, in facilitating clean and cost-effective synthetic methodologies (Sarki et al., 2021).
Pharmaceutical Intermediates
In pharmaceutical research, the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs) is crucial. A study by Ni et al. (2012) demonstrates the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA], a chiral intermediate of the anti-allergic drug Betahistine, using a newly isolated Kluyveromyces sp. This showcases the application of biocatalysis in creating high-value chiral molecules for pharmaceutical use (Ni et al., 2012).
Environmental Science and Biodegradation
The environmental impact and biodegradation of chlorophenyl compounds are significant areas of study. For example, Hadi et al. (2020) investigated the synergistic degradation of 4-chlorophenol by a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system. This research contributes to understanding the mechanisms behind the degradation of toxic phenolic compounds in water treatment processes (Hadi et al., 2020).
Biochemical Applications
On the biochemical front, the impact of solvents like methanol on biological systems is explored. Nguyen et al. (2019) studied how methanol affects lipid dynamics, such as the acceleration of flip-flop and transfer in membrane bilayers. This kind of research is essential for understanding the interaction between organic solvents and biological membranes, with implications for drug delivery and membrane biochemistry (Nguyen et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-3,3-difluorocyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c12-9-3-1-8(2-4-9)10(7-15)5-11(13,14)6-10/h1-4,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRNRSUECFCCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide](/img/structure/B2767804.png)






![5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767813.png)
amine hydrochloride](/img/structure/B2767814.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2767817.png)
![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)

